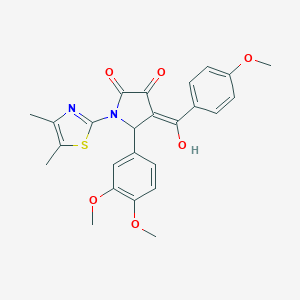![molecular formula C19H20N2O B265161 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B265161.png)
4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, also known as 25I-NBOMe, is a synthetic drug that belongs to the family of phenethylamines. It is a potent psychedelic with hallucinogenic effects that is sold as a designer drug. The chemical structure of 25I-NBOMe is similar to that of the hallucinogenic drug, LSD. However, the effects of 25I-NBOMe are much stronger and can be fatal in high doses.
Mécanisme D'action
The mechanism of action of 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves the activation of serotonin receptors in the brain. The drug binds to the 5-HT2A receptor, which leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine. This results in altered perception, mood, and cognition, which are the hallmark effects of hallucinogens.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide include altered perception, mood, and cognition. The drug can cause visual and auditory hallucinations, synesthesia, and altered time perception. It can also cause feelings of euphoria, anxiety, and paranoia. In high doses, 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide can cause seizures, cardiac arrest, and death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of hallucinogens on specific brain regions and neurotransmitter systems. However, the use of 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide in lab experiments is limited by its potential toxicity and legal status as a designer drug.
Orientations Futures
For research on 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide include the investigation of its long-term effects on the brain and the development of new drugs that target the serotonin system. Researchers are also interested in studying the potential therapeutic uses of hallucinogens for the treatment of mental health disorders such as depression and anxiety.
Conclusion:
In conclusion, 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a potent psychedelic drug that has been used in scientific research to study the effects of hallucinogens on the brain. Its mechanism of action involves the activation of serotonin receptors in the brain, which leads to altered perception, mood, and cognition. While 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has advantages for lab experiments, its potential toxicity and legal status as a designer drug limit its use. Future research will focus on the long-term effects of 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide on the brain and the development of new drugs that target the serotonin system.
Méthodes De Synthèse
The synthesis of 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves the reaction of 2C-I with 2-(5-methyl-1H-indol-3-yl)ethylamine in the presence of a reducing agent such as sodium borohydride. The product is then purified using chromatography techniques to obtain pure 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide. The synthesis of 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been used in scientific research to study the effects of hallucinogens on the brain. Researchers have investigated the pharmacological properties of 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, including its receptor binding affinity and its effects on neurotransmitter release. Studies have shown that 4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide binds strongly to serotonin receptors, particularly the 5-HT2A receptor, which is known to be involved in the regulation of mood, perception, and cognition.
Propriétés
Nom du produit |
4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide |
|---|---|
Formule moléculaire |
C19H20N2O |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H20N2O/c1-13-3-6-15(7-4-13)19(22)20-10-9-16-12-21-18-8-5-14(2)11-17(16)18/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,22) |
Clé InChI |
INYLUNHOQMRDIO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-1-(4-isopropoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265078.png)
![7-Chloro-1-(3-methoxy-4-propoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265079.png)
![methyl 4-({2-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265080.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265081.png)
![(E)-{1-[2-(diethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265084.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265085.png)
![ethyl 4-{[1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265088.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265089.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265090.png)
![2-[(3,4-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B265092.png)
![2-[5-(2,5-dichlorophenyl)-2-furyl]-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile](/img/structure/B265095.png)
![7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one](/img/structure/B265117.png)

